N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related acetamide compounds involves steps like alkylation and nitration, as seen in the preparation of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide. Optimal conditions for these reactions have been explored to achieve high yields, indicating a structured approach to synthesizing such compounds (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives often features specific conformations and intermolecular hydrogen bonding, which influence their physical and chemical properties. For example, the conformation of the N—H bond in 2-Chloro-N-(3-methylphenyl)acetamide is syn to the meta-methyl group, which is in contrast to the anti conformation observed in similar compounds. Such structural aspects are crucial for understanding the compound's behavior (B. Gowda et al., 2007).
Chemical Reactions and Properties
The reactivity of N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide derivatives can be understood through studies on similar compounds. For instance, the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide showcases the catalytic roles of Pd(II)-complexes in facilitating such transformations (A. Vavasori et al., 2023).
Physical Properties Analysis
Physical properties such as crystal structure and hydrogen bonding patterns are vital for understanding the compound's stability and interactions. Studies on 2,2-Dichloro-N-(3-nitrophenyl)acetamide reveal how molecular conformations and intermolecular hydrogen bonds contribute to the compound's solid-state structure, which can be analogous to N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide (B. Gowda et al., 2008).
Chemical Properties Analysis
The chemical properties of acetamide derivatives, including their solvatochromic effects and interactions with solvents, are influenced by their molecular structure. For instance, N-(4-Methyl-2-nitrophenyl)acetamide exhibits specific solvatochromic effects due to bifurcate hydrogen bonding, which affects its NH stretching frequency and dipole moment in solution. This highlights the compound's sensitivity to the protophilic properties of the medium (I. G. Krivoruchka et al., 2004).
Scientific Research Applications
Synthetic Organic Chemistry Innovations
Research in synthetic organic chemistry has led to the development of N-acetyl-N-(4-chloro-2-nitrophenyl)acetamide as a chemoselective N-acylation reagent. This compound, along with others like N-benzoyl-(2-chlorophenyl)benzamide and N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamide, has been shown to offer improved chemoselectivity over existing N-acylation reagents. These innovations not only advance the synthesis of complex organic molecules but also contribute to the field of asymmetric synthesis, providing a basis for the development of chiral ligands that utilize a "N-Ar prochiral axis." Such ligands have been evaluated in palladium-catalyzed asymmetric allylic substitutions, exhibiting high selectivity (up to 99% ee), which highlights their potential in asymmetric catalysis (Kondo & Murakami, 2001; Kondo & Murakami, 2002).
Advancements in Analytical and Environmental Chemistry
The compound's relevance extends into analytical and environmental chemistry, particularly in the study of acetaminophen degradation by advanced oxidation processes (AOPs). These studies are crucial for understanding the environmental impact and biotoxicity of pharmaceutical compounds and their by-products. For example, the degradation of acetaminophen (ACT) in water treatment processes generates various by-products, whose biotoxicity and environmental risks are significant areas of research. Understanding these pathways and by-products, such as N-(3,4-dihydroxyphenyl)acetamide, is essential for developing more efficient and environmentally friendly degradation methods (Qutob et al., 2022).
Pharmacological and Toxicological Studies
Furthermore, the study of similar compounds has led to significant advancements in pharmacology and toxicology, particularly in understanding the mechanisms of drug-induced liver injury and the development of antidotes for acetaminophen overdose. N-acetylcysteine, for example, has been extensively studied for its role in detoxifying acetaminophen by enhancing glutathione synthesis, illustrating the critical importance of understanding chemical interactions and metabolic pathways in drug toxicity and therapy (Marzullo, 2005).
Safety And Hazards
properties
CAS RN |
156499-65-9 |
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Product Name |
N-Acetyl-N-(4-chloro-2-nitrophenyl)acetamide |
Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 |
Origin of Product |
United States |
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